6-Chloro-3-propylquinoline-4-carboxylic acid
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Overview
Description
6-Chloro-3-propylquinoline-4-carboxylic acid is a quinoline derivative with a molecular formula of C13H12ClNO2 and a molecular weight of 249.69 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-propylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and ketones under acidic conditions . This method provides a straightforward route to quinoline-4-carboxylic acid derivatives, including this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, such as Suzuki–Miyaura coupling, is also prevalent in industrial settings due to their efficiency and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-propylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
6-Chloro-3-propylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-propylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-hydroxyquinoline-3-carboxylic acid: Another quinoline derivative with similar structural features.
Quinoline-4-carboxylic acid: The parent compound of the quinoline-4-carboxylic acid family.
Uniqueness
6-Chloro-3-propylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12ClNO2 |
---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
6-chloro-3-propylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H12ClNO2/c1-2-3-8-7-15-11-5-4-9(14)6-10(11)12(8)13(16)17/h4-7H,2-3H2,1H3,(H,16,17) |
InChI Key |
ASECOMZBMSIRLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C2C=CC(=CC2=C1C(=O)O)Cl |
Origin of Product |
United States |
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